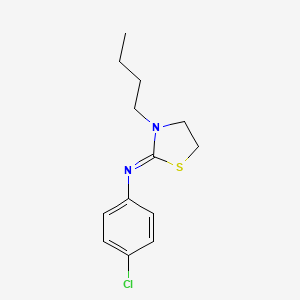
2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine is a compound that combines the structural features of both 2-acetyloxybenzoic acid and 4-pyridin-4-ylpyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyloxybenzoic acid;4-pyridin-4-ylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetyloxybenzoic acid;4-pyridin-4-ylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Acetylsalicylic acid (Aspirin): Known for its anti-inflammatory and analgesic properties.
4-Pyridylbenzoic acid: Used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
595564-73-1 |
|---|---|
Molecular Formula |
C28H24N2O8 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.2C9H8O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*1-6(10)13-8-5-3-2-4-7(8)9(11)12/h1-8H;2*2-5H,1H3,(H,11,12) |
InChI Key |
OEJUNVRFMREHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CC(=O)OC1=CC=CC=C1C(=O)O.C1=CN=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214511.png)
![[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate](/img/structure/B14214513.png)


![3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene](/img/structure/B14214538.png)


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-](/img/structure/B14214544.png)
